2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

Synthetic methodology Process chemistry Pharmaceutical intermediate manufacturing

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 62148-67-8), also designated as α-Chlorobenzyl 4-Fluorophenyl Ketone, is a halogenated aryl ketone (C₁₄H₁₀ClFO, MW 248.68 g/mol) that exists as a pale yellow to light brown oil or crystalline solid. The compound features an alpha-chloroketone electrophilic center flanked by a 4-fluorophenyl ketone moiety and a phenyl ring, classifying it as an activated alkyl halide with enhanced nucleophilic substitution reactivity relative to non-halogenated diaryl ketones.

Molecular Formula C14H10ClFO
Molecular Weight 248.68 g/mol
CAS No. 62148-67-8
Cat. No. B3024672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-fluorophenyl)-2-phenylethanone
CAS62148-67-8
Molecular FormulaC14H10ClFO
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Cl
InChIInChI=1S/C14H10ClFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H
InChIKeyMFOUYNSALQZQNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 62148-67-8): A Differentiated Alpha-Chloroketone Building Block for Pharmaceutical Synthesis and Impurity Reference Standards


2-Chloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 62148-67-8), also designated as α-Chlorobenzyl 4-Fluorophenyl Ketone, is a halogenated aryl ketone (C₁₄H₁₀ClFO, MW 248.68 g/mol) that exists as a pale yellow to light brown oil or crystalline solid . The compound features an alpha-chloroketone electrophilic center flanked by a 4-fluorophenyl ketone moiety and a phenyl ring, classifying it as an activated alkyl halide with enhanced nucleophilic substitution reactivity relative to non-halogenated diaryl ketones [1]. It is formally catalogued as Atorvastatin Impurity 13 (alternatively Impurity 74) and serves as a key chlorinated intermediate in the synthesis of selective COX-2 inhibitor scaffolds [2]. Suppliers including Bidepharm provide batch-specific QC characterization (NMR, HPLC, GC) at a standard purity of ≥95% .

Why Generic Substitution Fails: The Functional and Regulatory Non-Interchangeability of 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone with In-Class Analogs


Compounds within the C₁₄-halogenated diaryl ethanone class cannot be used interchangeably because the alpha-substituent identity (H vs. Cl vs. Br vs. gem-dichloro), the halogen position on the phenyl ring (4-fluoro vs. 3-fluoro-4-chloro), and the chlorination pattern (mono-α vs. gem-α,α-dichloro) each produce distinct molecular weights, chromatographic retention times, electrophilic reactivities, and regulatory classifications [1]. For instance, the non-halogenated parent Benzyl 4-Fluorophenyl Ketone (MW 214.24) lacks the activated alpha-position required for nucleophilic displacement chemistry central to downstream diversification , while the bromo analog (MW 293.13) and gem-dichloro analog (MW 283.13) represent entirely different process impurities with distinct ICH-compliant HPLC retention characteristics [2]. Direct substitution without re-validation of analytical methods, synthetic route compatibility, and impurity profiles risks failed ANDA submissions and irreproducible research outcomes [3].

Quantitative Differentiation Evidence: 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 62148-67-8) Versus Its Closest Comparators


Synthetic Yield Superiority: Mandelic Acid Route Achieves 67.8% Total Yield vs. 39.33% for Traditional Phenylacetic Acid Route

In a direct head-to-head comparison disclosed in Chinese patent CN103420823B, the novel mandelic acid-initiated three-step synthesis of 2-chloro-1-(4-fluorophenyl)-2-phenylethanone (compound 4) achieved a total yield of 67.8%, compared to only 39.33% for the conventional phenylacetic acid-initiated route [1]. The mandelic acid route produced fewer by-products, including a reduction in the problematic gem-dichloro substitution impurity, and delivered higher target product purity with simplified purification requirements [2]. The final Friedel-Crafts acylation step between α-chlorophenylacetyl chloride and fluorobenzene gave the target compound in 85% isolated yield .

Synthetic methodology Process chemistry Pharmaceutical intermediate manufacturing

Molecular Weight Differentiation: 248.68 g/mol Enables Chromatographic Resolution from Bromo (293.13), Dichloro (283.13), and Non-Halogenated (214.24) Analogs

The monochloro compound (MW 248.68 g/mol, C₁₄H₁₀ClFO) occupies a unique molecular weight position within the atorvastatin impurity family, clearly differentiated from the non-halogenated parent Benzyl 4-Fluorophenyl Ketone (MW 214.24 g/mol, C₁₄H₁₁FO) , the bromo analog 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone (MW 293.13 g/mol, C₁₄H₁₀BrFO) , and the gem-dichloro analog Atorvastatin Impurity 14 (MW 283.13 g/mol, C₁₄H₉Cl₂FO) . This molecular weight differentiation directly underpins the ability of validated gradient RP-HPLC methods to achieve baseline resolution among these structurally related impurities in atorvastatin calcium drug substance [1].

Analytical chemistry HPLC method development Pharmaceutical impurity profiling

Alpha-Chloroketone Electrophilic Reactivity: Mechanistic Basis for Chemoselective Derivatization Unavailable from the Non-Halogenated Parent Ketone

The α-chloroketone functional group in 2-chloro-1-(4-fluorophenyl)-2-phenylethanone is mechanistically classified as an activated alkyl halide with enhanced susceptibility to nucleophilic attack (SN2-type reactions) [1]. In contrast, the non-halogenated parent Benzyl 4-Fluorophenyl Ketone (CAS 347-84-2) lacks this reactive α-leaving group . This structural difference enables the chloro compound to undergo chemoselective nucleophilic displacement with nitrogen, oxygen, and carbon nucleophiles to generate α-aminated, α-alkoxylated, and α-alkylated derivatives respectively, as demonstrated in the synthesis of the atorvastatin diketone intermediate via nucleophilic substitution of 2-halo-1-(4-fluorophenyl)-2-phenylethanone [2]. Among the halo series, the chloro leaving group provides an intermediate reactivity profile: more stable to premature displacement than the bromo analog yet more readily displaced than the corresponding fluoro compound, offering tunable reaction control [3].

Organic synthesis Nucleophilic substitution Chemoselective derivatization Medicinal chemistry

Atorvastatin Impurity 13 Regulatory Designation: Distinct from Dichloro Impurity 14 (CAS 1403667-07-1) in ICH-Compliant HPLC Impurity Profiling

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone is formally designated as Atorvastatin Impurity 13 (CAS 62148-67-8) [1] and must be differentiated from Atorvastatin Impurity 14, which is the gem-dichloro analog 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 1403667-07-1, C₁₄H₉Cl₂FO, MW 283.13) [2]. Seven process-related impurities in atorvastatin calcium drug substance were identified by LC-MS and their structures confirmed by ¹H NMR and IR, with synthesized authentic reference compounds used for quantitative HPLC determination [3]. The validated gradient RP-HPLC method achieved specificity for each impurity with ICH-compliant precision, accuracy, linearity, and robustness [4]. The monochloro impurity 13 is supplied with detailed characterization data compliant with regulatory guidelines for ANDA analytical method development, method validation (AMV), and quality control (QC) applications [5].

Pharmaceutical quality control ANDA submission Impurity reference standard Atorvastatin

COX-2 Inhibitor Scaffold Precursor: The 4-Fluorophenyl Moiety is Critical for Selective COX-2 Inhibition as Demonstrated by Singh et al. (2004)

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone is derived from Benzyl 4-Fluorophenyl Ketone, which was used as the key building block by Singh et al. to prepare and evaluate 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors . The Singh study demonstrated that smaller substituents such as fluoro at position-4 of the adjacent phenyl ring have a great impact on selective COX-2 inhibitory activity [1]. Two compounds from this series (compounds 11 and 25) exhibited excellent in vivo activity in an established animal model of inflammation (carrageenan-induced rat paw edema), and compound 25 prodrugs 48 and 49 were also synthesized with excellent in vivo potential [2]. While the target compound itself is the chlorinated precursor rather than the final bioactive pyrazine/quinoxaline, its specific 4-fluoro substitution pattern is structurally required to generate the active pharmacophore, distinguishing it from analogs bearing 4-chloro, 4-methyl, or unsubstituted phenyl rings .

COX-2 inhibition Anti-inflammatory drug discovery Diarylpyrazine synthesis Structure-activity relationship

Supplier QC Characterization: Bidepharm Provides Batch-Specific NMR, HPLC, and GC at ≥95% Purity Enabling Traceable Procurement Decisions

Bidepharm (CAS 62148-67-8, catalog BD291403) supplies 2-chloro-1-(4-fluorophenyl)-2-phenylethanone at a standard purity of ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC analytical reports . Commercially, the compound is available from multiple vendors at purities ranging from 95% to 99%, with the 95% minimum purity being the industry standard specification . The compound exists as a pale yellow to light brown crystalline solid or oil, with storage recommended at -20°C under inert atmosphere . For impurity reference standard applications, ChemWhat supplies Atorvastatin Impurity 13 with detailed characterization data compliant with ICH and pharmacopoeial guidelines (USP, EP) [1]. This level of documented characterization is not uniformly available across all in-class comparators, where the non-halogenated parent is more commonly supplied and the gem-dichloro analog may have limited commercial availability.

Quality control Supplier qualification Analytical characterization Procurement specification

Evidence-Based Procurement Scenarios: Where 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 62148-67-8) Delivers Verified Differentiation


Generic Atorvastatin ANDA Filing: Impurity 13 Reference Standard for Validated HPLC Method Development

Quality control laboratories developing or validating gradient RP-HPLC methods for atorvastatin calcium impurity profiling per ICH Q2(R1) guidelines should procure 2-chloro-1-(4-fluorophenyl)-2-phenylethanone as the authenticated Atorvastatin Impurity 13 reference standard. The Gupta (2012) validated HPLC method established that seven process-related impurities, including this monochloro compound, can be resolved and quantified with documented specificity, precision, and accuracy [1]. The compound's unique molecular weight (248.68 g/mol) and chromatographic retention distinguish it from the gem-dichloro Impurity 14 (283.13 g/mol) and the bromo Impurity 88 (293.13 g/mol), making it essential for correct peak assignment [2]. Suppliers such as ChemWhat and Alpha Chemistry provide ICH-compliant characterization data packages supporting ANDA regulatory submissions [3].

Process Chemistry Scale-Up: Mandelic Acid Route for Cost-Effective Multi-Kilogram Production

Process R&D teams scaling up the synthesis of 2-chloro-1-(4-fluorophenyl)-2-phenylethanone should adopt the mandelic acid-initiated route patented in CN103420823B, which delivers a total three-step yield of 67.8% versus 39.33% for the conventional phenylacetic acid route [1]. The final Friedel-Crafts acylation step provides 85% isolated yield of the target compound using commercially available fluorobenzene and AlCl₃ [2]. The reduced by-product profile, particularly the suppression of the problematic gem-dichloro side product, simplifies downstream purification and improves overall process economics [3]. This route is specifically adapted for industrialized production at scale .

Medicinal Chemistry: COX-2 Inhibitor Lead Optimization Using the 4-Fluorophenyl Building Block

Medicinal chemistry teams synthesizing 2,3-diarylpyrazine or quinoxaline-based selective COX-2 inhibitor candidates should procure the 4-fluorophenyl-substituted α-chloroketone rather than the 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl analogs. The Singh et al. (2004) structure-activity relationship study established that the 4-fluoro substituent on the adjacent phenyl ring is critical for achieving selective COX-2 inhibitory activity, with lead compounds exhibiting IC₅₀ values as low as 80 nM and selectivity ratios of 6750-fold over COX-1 [1]. The α-chloroketone reactive handle enables nucleophilic displacement for further structural diversification, a synthetic capability unavailable from the non-halogenated parent Benzyl 4-Fluorophenyl Ketone [2]. In vivo efficacy was demonstrated in the carrageenan-induced rat paw edema model for the most promising derivatives [3].

Supplier Qualification: Batch-Specific QC Documentation for GLP-Compliant Research Procurement

Research procurement officers requiring GLP-compliant documentation should prioritize suppliers that provide batch-specific NMR, HPLC, and GC characterization reports. Bidepharm (BD291403) offers 2-chloro-1-(4-fluorophenyl)-2-phenylethanone at ≥95% purity with multi-technique batch QC data [1]. The compound should be stored at -20°C under inert atmosphere to maintain stability, with centrifugation of the original vial recommended before cap removal to maximize product recovery [2]. The standard commercial purity of 95% is consistent across multiple reputable vendors, with some suppliers offering up to 99% purity for specialized applications [3]. Verification of the correct CAS registry number (62148-67-8) and molecular identity against the dichloro and bromo analogs is essential to avoid procurement errors .

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